Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
Overview
Description
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is a liquid at room temperature and is known for its applications in various chemical syntheses. The compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a dimethyl-substituted oxohexanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate can be synthesized through a multi-step process involving the esterification of 2-acetyl-5,5-dimethyl-4-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the ester product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines can replace the ethoxy group to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 2-acetyl-5,5-dimethyl-4-oxohexanoic acid.
Reduction: Ethyl 2-hydroxy-5,5-dimethyl-4-oxohexanoate.
Substitution: Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanamide.
Scientific Research Applications
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through the catalytic activity of enzymes. In chemical syntheses, it serves as a building block, participating in various reactions to form more complex molecules.
Comparison with Similar Compounds
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate can be compared with other similar compounds such as:
Ethyl 2-acetyl-4-oxopentanoate: Lacks the dimethyl substitution, leading to different reactivity and applications.
Ethyl 4-acetyl-5-oxohexanoate: Similar structure but with variations in the position of functional groups, affecting its chemical behavior.
Ethyl 2,5-dimethylfuran-3-carboxylate: Contains a furan ring, offering different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and substitutions, which confer distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-6-16-11(15)9(8(2)13)7-10(14)12(3,4)5/h9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCMRWOMOSMYRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C(C)(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472357 | |
Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38453-93-9 | |
Record name | ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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